

# Millepachine and its Derivatives Demonstrate Efficacy Against Multidrug-Resistant Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Millepachine |           |
| Cat. No.:            | B2987336     | Get Quote |

A comparative analysis of **Millepachine** and its derivatives reveals a promising strategy for overcoming resistance to conventional anti-cancer drugs. Studies show that these compounds, which act as tubulin polymerization inhibitors, maintain their cytotoxic activity in cancer cell lines that have developed resistance to other chemotherapeutic agents like paclitaxel and vinblastine.

Millepachine, a naturally occurring chalcone, and its synthesized derivatives, SKLB028 and SKLB050, target a fundamental process in cell division—the formation of microtubules. By binding to the colchicine-binding site on β-tubulin, they disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis, or programmed cell death[1][2]. A key advantage of these compounds is their demonstrated effectiveness against multidrugresistant (MDR) cancer cells, a major obstacle in cancer therapy[1][3][4]. This resilience is attributed to their irreversible binding to tubulin, which may circumvent common resistance mechanisms such as the overexpression of drug efflux pumps like P-glycoprotein[1].

# **Comparative Analysis of Anti-Cancer Activity**

The enhanced potency of **Millepachine** derivatives, SKLB028 and SKLB050, is particularly evident in their ability to overcome multidrug resistance. The table below summarizes the in vitro cytotoxic activity of these compounds against drug-sensitive and drug-resistant cancer cell lines, alongside a comparison with established anti-cancer drugs. The "Resistance Factor" (RF) indicates the ratio of the IC50 (the concentration of a drug that kills 50% of the cells) in the



resistant cell line to that in the sensitive parent cell line. A lower RF value signifies less crossresistance.

| Cell Line           | Drug        | IC50 (nM)      | Resistance Factor<br>(RF) |
|---------------------|-------------|----------------|---------------------------|
| A2780S (sensitive)  | SKLB028     | 2.8 ± 0.3      | -                         |
| A2780CP (resistant) | SKLB028     | 4.2 ± 0.5      | 1.5                       |
| A2780S (sensitive)  | SKLB050     | 3.1 ± 0.4      | -                         |
| A2780CP (resistant) | SKLB050     | 5.3 ± 0.6      | 1.7                       |
| A2780S (sensitive)  | Paclitaxel  | 1.8 ± 0.2      | -                         |
| A2780CP (resistant) | Paclitaxel  | 335.6 ± 41.2   | 186.4                     |
| HCT-8 (sensitive)   | SKLB028     | 4.5 ± 0.6      | -                         |
| HCT-8/V (resistant) | SKLB028     | 11.2 ± 1.4     | 2.5                       |
| HCT-8 (sensitive)   | SKLB050     | 5.2 ± 0.7      | -                         |
| HCT-8/V (resistant) | SKLB050     | 11.7 ± 1.5     | 2.3                       |
| HCT-8 (sensitive)   | Vinblastine | 2.1 ± 0.3      | -                         |
| HCT-8/V (resistant) | Vinblastine | 1540.2 ± 189.3 | 733.4                     |

Data sourced from a study on the inhibition of tubulin polymerization by **Millepachine** and its derivatives[1].

# Signaling Pathways of Millepachine-Induced Apoptosis

**Millepachine** induces apoptosis through the ROS-mitochondrial pathway[5][6][7]. This process is initiated by an increase in reactive oxygen species (ROS), leading to a cascade of events that culminate in cell death. The diagram below illustrates this signaling pathway.





Click to download full resolution via product page

Figure 1. Signaling pathway of Millepachine-induced apoptosis.

# **Experimental Protocols**



## **Cell Viability and IC50 Determination**

The anti-proliferative activity of **Millepachine** and its derivatives is determined using a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cell Seeding: Cancer cells (both sensitive and resistant lines) are seeded into 96-well plates at a density of 3,000 to 5,000 cells per well and allowed to adhere overnight.
- Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., Millepachine, SKLB028, SKLB050, paclitaxel, vinblastine) or a vehicle control (e.g., DMSO).
- Incubation: The plates are incubated for a period of 48 to 72 hours.
- MTT Assay: After incubation, MTT solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.
- Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated by
  plotting the percentage of cell viability against the logarithm of the drug concentration and
  fitting the data to a dose-response curve.

The workflow for determining cross-resistance is depicted in the diagram below.





#### Click to download full resolution via product page

Figure 2. Experimental workflow for cross-resistance determination.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The compound millepachine and its derivatives inhibit tubulin polymerization by irreversibly binding to the colchicine-binding site in β-tubulin PMC [pmc.ncbi.nlm.nih.gov]
- 2. The compound millepachine and its derivatives inhibit tubulin polymerization by irreversibly binding to the colchicine-binding site in β-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Millepachine, a novel chalcone, induces G2/M arrest by inhibiting CDK1 activity and causing apoptosis via ROS-mitochondrial apoptotic pathway in human hepatocarcinoma cells in vitro and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]







To cite this document: BenchChem. [Millepachine and its Derivatives Demonstrate Efficacy
Against Multidrug-Resistant Cancer Cells]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2987336#cross-resistance-studies-with-millepachine-and-other-anti-cancer-drugs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com